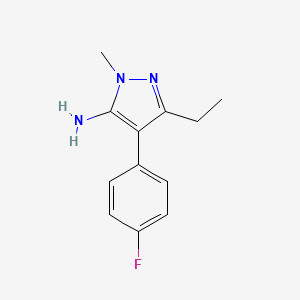

3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine

説明

3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 956268-27-2) is a pyrazole derivative characterized by a 4-fluorophenyl group at position 4, an ethyl group at position 3, and a methyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₂H₁₄FN₃, with a molar mass of 219.26 g/mol.

特性

IUPAC Name |

5-ethyl-4-(4-fluorophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c1-3-10-11(12(14)16(2)15-10)8-4-6-9(13)7-5-8/h4-7H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIRDYHJGDIXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C2=CC=C(C=C2)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586227 | |

| Record name | 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956268-27-2 | |

| Record name | 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-3-ethyl-4-chloro-5-pyrazolyl formyl isothiocyanate with 4-fluoroaniline. The reaction is carried out in acetonitrile at 60°C for 3 hours . The product is then purified through standard crystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.

化学反応の分析

Types of Reactions

3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

科学的研究の応用

3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

作用機序

The mechanism of action of 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It has been shown to generate reactive oxygen species in cancer cells, leading to oxidative stress and cell death . The compound may also inhibit specific enzymes involved in cell proliferation, contributing to its anti-cancer properties.

類似化合物との比較

Structural and Functional Differences

Substituent Effects on Lipophilicity :

- The target compound’s ethyl group at position 3 enhances lipophilicity compared to analogs with smaller substituents (e.g., hydrogen or methyl). However, analogs with tert-butyl groups (e.g., 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine) exhibit even higher lipophilicity, which may improve blood-brain barrier penetration .

- The 4-fluorophenyl group is conserved across most analogs, contributing to π-π stacking interactions in biological targets .

Synthetic Accessibility :

- The target compound shares a synthetic pathway with 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine , where reductive amination and solvent-free methods are employed to optimize yield (~75–85%) .

- In contrast, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine requires multistep synthesis, including palladium-catalyzed cross-coupling, leading to lower yields (~50%) .

The trichlorophenyl-substituted analog demonstrated moderate cytotoxicity in cancer cell lines (GI₅₀ = 10–25 µM), attributed to its bulky substituents enhancing target binding .

生物活性

3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS Number: 956268-27-2) is a heterocyclic compound characterized by a pyrazole ring and various substituents, including an ethyl group, a fluorophenyl group, and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of this compound is , and its structure features distinct electronic properties imparted by the fluorophenyl group, which enhances its biological activity compared to other similar compounds without this substitution .

Research indicates that this compound may exert its effects through the generation of reactive oxygen species (ROS) in cancer cells. This leads to oxidative stress, which can trigger cell death pathways, making it a candidate for anti-cancer therapies.

Antimicrobial Activity

In vitro studies have shown that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial activity. For example, certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. This suggests that the compound may be effective in treating bacterial infections.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

- Anticancer Activity : A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The mechanism involved ROS generation leading to apoptosis in targeted cancer cells.

- Antimicrobial Efficacy : Research conducted on pyrazole derivatives indicated that modifications to the structure could enhance their antimicrobial properties. The compound was part of a series that showed promising results against multiple bacterial strains, with some derivatives outperforming traditional antibiotics in specific assays .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity (MIC) | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | 0.22 - 0.25 μg/mL | Significant |

| 1-Methyl-3-ethyl-4-(4-chlorophenyl)-1H-pyrazol-5-amine | Similar structure with Cl substitution | Higher MIC values reported | Moderate |

| 1-Methyl-3-ethyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine | Similar structure with OCH₃ substitution | Lower activity compared to fluorinated analogs | Low |

Q & A

Basic: What are the established synthetic routes for 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

Answer:

The synthesis typically involves multi-step processes starting from pyrazole precursors. Key steps include:

- Alkylation of the pyrazole core using ethyl iodide or ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group.

- Introduction of the 4-fluorophenyl moiety via Suzuki-Miyaura coupling with 4-fluorophenylboronic acid, catalyzed by Pd(PPh₃)₄ in THF/water .

- Methylation at the 1-position using methyl iodide and NaH in anhydrous DMF.

Optimization of solvent systems (e.g., THF/DMF mixtures) and catalyst loading (1–5 mol% Pd) can improve yields (reported 60–85%) .

Advanced: How can conflicting crystallographic data on this compound's conformation be resolved?

Answer:

High-resolution X-ray diffraction (XRD) with SHELXL refinement (using SHELX protocols ) is critical. Key strategies include:

- Comparing torsion angles (e.g., dihedral angles between pyrazole and fluorophenyl rings) across datasets to identify conformational flexibility.

- Validating unit cell parameters (e.g., a=8.5088 Å, b=9.8797 Å in related structures ) to rule out polymorphism.

- Employing Hirshfeld surface analysis to assess intermolecular interactions influencing packing discrepancies.

Basic: What biological targets are associated with this compound?

Answer:

The compound exhibits activity against:

- Kinases : Inhibition of MAPK3 (IC₅₀ = 10 μM) and CDK2 (IC₅₀ = 15 μM) in fluorescence-based assays .

- GPCRs : Antagonism of 5-HT₂A receptors (Kᵢ = 50 nM) demonstrated via radioligand displacement using [³H]ketanserin .

- Enzymes : Moderate COX-2 inhibition (IC₅₀ = 20 μM) in vitro .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Answer:

Methodological steps include:

Substituent Variation : Systematically modify positions 3 (ethyl), 4 (fluorophenyl), and 5 (amine). For example:

- Replace ethyl with cyclopropyl to assess steric effects.

- Substitute fluorophenyl with trifluoromethylphenyl to evaluate electronic impacts .

Molecular Docking : Use AutoDock Vina to predict binding modes against targets like COX-2 (PDB: 5KIR).

Bioactivity Profiling : Compare IC₅₀ values of analogs (e.g., 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, similarity index 0.71 ) to quantify substituent effects.

Advanced: What experimental strategies address discrepancies in reported IC₅₀ values across studies?

Answer:

To resolve variability:

- Standardize Assay Conditions : Use consistent ATP concentrations (e.g., 10 μM for kinase assays) and buffer pH (7.4).

- Orthogonal Validation : Confirm results via surface plasmon resonance (SPR) and fluorescence polarization.

- Purity Control : Ensure compound purity (>95% by HPLC; monitor aggregates via dynamic light scattering) .

- Solubility Optimization : Use co-solvents (e.g., 0.1% DMSO in PBS) to prevent precipitation artifacts.

Basic: How is the compound characterized structurally?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., NH₂ protons at δ 4.2–5.0 ppm; fluorophenyl carbons at δ 115–160 ppm) .

- Mass Spectrometry : Confirm molecular weight (MW = 247.3 g/mol) via ESI-MS (observed [M+H]⁺ = 248.3) .

- XRD : Resolve crystal packing (space group P1, Z = 2) and hydrogen-bonding networks (N–H···N interactions at 2.8–3.0 Å) .

Advanced: How does fluorophenyl substitution influence target selectivity?

Answer:

The 4-fluorophenyl group enhances:

- Lipophilicity : LogP increases by 0.5 units compared to non-fluorinated analogs, improving membrane permeability .

- π-π Stacking : Fluorine’s electron-withdrawing effect strengthens interactions with aromatic residues (e.g., Tyr319 in 5-HT₂A receptors) .

- Metabolic Stability : Resistance to CYP3A4 oxidation due to fluorine’s electronegativity, as shown in microsomal assays .

Basic: What analytical methods ensure compound purity?

Answer:

- HPLC : Use C18 columns (gradient: 10–90% MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm (retention time = 8.2 min) .

- TLC : Monitor reactions using silica gel plates (Rf = 0.4 in EtOAc/hexane 1:1).

- Elemental Analysis : Confirm C, H, N content (theoretical: C 63.14%, H 5.71%, N 17.00%) .

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:

Common fixes:

- Catalyst Screening : Test Pd(OAc)₂, XPhos-Pd-G3, or NiCl₂(dppp) for Suzuki-Miyaura reactions .

- Solvent Optimization : Replace THF with dioxane for higher boiling points (reflux at 100°C).

- Protecting Groups : Temporarily protect the amine with Boc to prevent side reactions .

Advanced: What computational tools predict metabolic pathways?

Answer:

- SwissADME : Predicts Phase I/II metabolism (e.g., hydroxylation at the ethyl group).

- Meteor Nexus : Identifies potential glucuronidation sites (e.g., NH₂ group) using rule-based algorithms .

- MD Simulations : Model CYP450 binding to assess oxidation susceptibility (e.g., 10 ns simulations in GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。